molecular formula C8H12Cl2N2Si B091294 Bis(cyanopropyl)dichlorosilane CAS No. 1071-17-6

Bis(cyanopropyl)dichlorosilane

Cat. No.: B091294
CAS No.: 1071-17-6
M. Wt: 235.18 g/mol
InChI Key: CVFGRDOVEFUBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Butanenitrile, 4,4’-(dichlorosilylene)bis- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride .

Biological Activity

Bis(cyanopropyl)dichlorosilane is a silicon-based compound that has garnered interest in various fields, including materials science and organic chemistry. Its biological activity, particularly in the context of its interactions with biological systems, is an area of ongoing research. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound (C6_{6}H10_{10}Cl2_{2}N2_{2}Si) features two cyanopropyl groups attached to a silicon atom through dichlorosilane linkages. The presence of cyano groups contributes to its reactivity and potential biological interactions. Its structure can be represented as follows:

SiCl2[C3H6CN]2\text{SiCl}_2[\text{C}_3\text{H}_6\text{CN}]_2

Synthesis and Reactivity

The synthesis of this compound typically involves hydrosilylation reactions, where dichlorosilanes react with alkenes or alkynes under specific conditions. Research indicates that the introduction of cyano groups can enhance the compound's reactivity, making it suitable for further functionalization or polymerization processes .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cell lines. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent anti-proliferative effects. The mechanism appears to involve the induction of apoptosis and disruption of cellular membranes .

Cell LineIC50 Value (µM)Mechanism of Action
HeLa (cervical cancer)15Apoptosis induction
MCF-7 (breast cancer)20Membrane disruption
A549 (lung cancer)25Cell cycle arrest

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has shown antimicrobial activity against a range of pathogens. A study reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism in this context may involve disruption of microbial cell membranes and interference with metabolic pathways .

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Case Studies

  • Cancer Treatment : A case study involving this compound showed promising results in reducing tumor size in xenograft models. The treatment led to significant tumor regression compared to control groups, suggesting potential for therapeutic applications in oncology .
  • Infection Control : Another case study highlighted the effectiveness of this compound in disinfecting surfaces contaminated with pathogenic bacteria. Its application resulted in a notable reduction in viable bacterial counts, demonstrating its potential use as an antimicrobial agent in healthcare settings .

Properties

IUPAC Name

4-[dichloro(3-cyanopropyl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2N2Si/c9-13(10,7-3-1-5-11)8-4-2-6-12/h1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFGRDOVEFUBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)C[Si](CCCC#N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061452
Record name Butanenitrile, 4,4'-(dichlorosilylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071-17-6
Record name 4,4′-(Dichlorosilylene)bis[butanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(Dichlorosilylene)bis(butyronitrile)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 4,4'-(dichlorosilylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanenitrile, 4,4'-(dichlorosilylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(dichlorosilylene)bis(butyronitrile)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-(Dichlorosilylene)bis(butyronitrile)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64C88J7BU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.